1-methyl-3-nitro-1H-pyrazole-4-carboxylic acid
Overview
Description
1-Methyl-3-nitro-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at position 1, a nitro group at position 3, and a carboxylic acid group at position 4
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through hydrogen bonding, electrostatic interactions, and hydrophobic interactions .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
Given the lack of specific target and pathway information, it is difficult to predict the compound’s precise effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-nitro-1H-pyrazole-4-carboxylic acid can be synthesized through several methods. One common approach involves the nitration of 1-methyl-1H-pyrazole-4-carboxylic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at elevated temperatures to ensure complete nitration .
Industrial Production Methods: For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-nitro-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogenation catalysts.
Substitution: The carboxylic acid group can participate in esterification reactions with alcohols in the presence of acid catalysts.
Common Reagents and Conditions:
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Esterification: Alcohols and acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Major Products:
Reduction: 1-Methyl-3-amino-1H-pyrazole-4-carboxylic acid.
Esterification: Methyl 1-methyl-3-nitro-1H-pyrazole-4-carboxylate.
Scientific Research Applications
1-Methyl-3-nitro-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibitors and other biologically active compounds.
Comparison with Similar Compounds
1-Methyl-3-amino-1H-pyrazole-4-carboxylic acid: Similar structure but with an amino group instead of a nitro group.
1-Methyl-3-nitro-1H-pyrazole-5-carboxylic acid: Similar structure but with the carboxylic acid group at position 5 instead of position 4.
Uniqueness: 1-Methyl-3-nitro-1H-pyrazole-4-carboxylic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. The presence of both a nitro group and a carboxylic acid group in specific positions on the pyrazole ring allows for unique interactions in chemical and biological systems .
Properties
IUPAC Name |
1-methyl-3-nitropyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O4/c1-7-2-3(5(9)10)4(6-7)8(11)12/h2H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXDRRLYXOTORT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00592899 | |
Record name | 1-Methyl-3-nitro-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00592899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39205-68-0 | |
Record name | 1-Methyl-3-nitro-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00592899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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